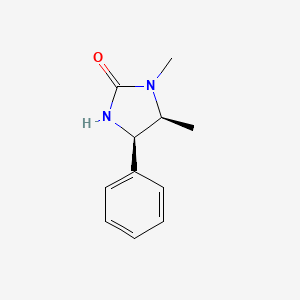
4-Methoxytriphenylamine
Descripción general
Descripción
4-Methoxytriphenylamine, also known as 4-Methoxy-N,N-diphenylaniline, is a chemical compound with the molecular formula C19H17NO . It can be used as a monomer precursor for the preparation of poly-4-methoxytriphenylamine via oxidative polymerization using FeCl3 as an oxidant .
Synthesis Analysis
The synthesis of 4-Methoxytriphenylamine involves a nucleophilic aromatic substitution reaction . It can also be prepared through living ring opening polymerization with 4,4′-diamino-4″-methoxytriphenylamine (TPA-NH2) as an initiator .Molecular Structure Analysis
The molecular structure of 4-Methoxytriphenylamine consists of a central nitrogen atom bonded to three phenyl rings, one of which is substituted with a methoxy group .Chemical Reactions Analysis
4-Methoxytriphenylamine can be used as a monomer precursor for the preparation of poly-4-methoxytriphenylamine via oxidative polymerization using FeCl3 as an oxidant .Physical And Chemical Properties Analysis
4-Methoxytriphenylamine is a solid with a molecular weight of 275.34 Da . Its melting point is between 102-106 °C .Aplicaciones Científicas De Investigación
Organic Electronics
4-Methoxytriphenylamine: is a valuable compound in the field of organic electronics due to its ability to facilitate hole transport. It’s often used as a monomer precursor for the synthesis of conducting polymers. For instance, P-MOTPA can undergo oxidative polymerization using iron(III) chloride (FeCl₃) as an oxidant to form poly-4-methoxytriphenylamine . This polymer exhibits excellent electrical conductivity and stability, making it suitable for use in organic light-emitting diodes (OLEDs), solar cells, and organic field-effect transistors (OFETs).
Electrochromic Materials
P-MOTPA has been investigated for its potential in creating electrochromic materials. These materials change color when an electrical charge is applied, which is useful in applications like smart windows, displays, and mirrors. The compound’s derivatives are particularly promising for integration into polyimides and polyamides, which are used as hole transporting materials in thin-layer electro-optical devices .
Photovoltaic Cells
In the realm of renewable energy, 4-Methoxytriphenylamine is used to fabricate polymers that serve as components in perovskite solar cells. A mixture of P-MOTPA and other arylamine compounds can be condensed with paraldehyde to synthesize arylamine polymers. These polymers are key in developing efficient and cost-effective photovoltaic cells .
Mecanismo De Acción
Propiedades
IUPAC Name |
4-methoxy-N,N-diphenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-21-19-14-12-18(13-15-19)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGTXAWIOISJOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432325 | |
| Record name | 4-Methoxytriphenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxytriphenylamine | |
CAS RN |
4316-51-2 | |
| Record name | 4-Methoxytriphenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxytriphenylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[3.1.1]heptane, 2-[(chlorodimethylsilyl)methyl]-6,6-dimethyl-](/img/structure/B1588630.png)
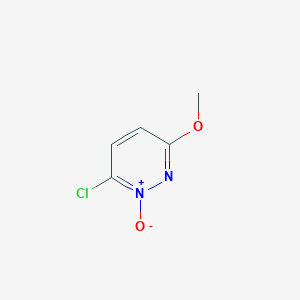
![Bis[3-(trimethoxysilyl)propyl] fumarate](/img/structure/B1588633.png)
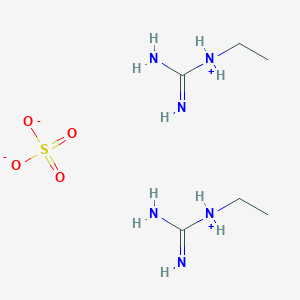
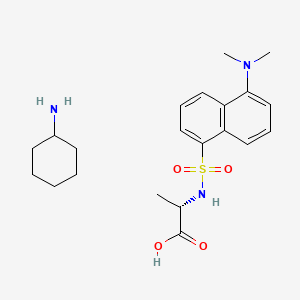

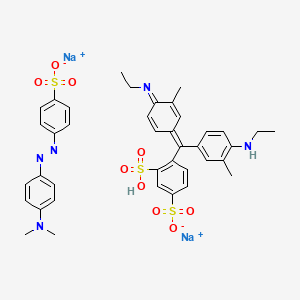


![2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1588646.png)
